(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Catalog No.
S8203531
CAS No.
M.F
C20H25NO3S
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulf...

Product Name

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

IUPAC Name

(1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H25NO3S/c1-17-7-9-20(10-8-17)25(22,23)24-16-19-11-13-21(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3

InChI Key

BDHYVCAYYBHNBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)CC3=CC=CC=C3

The compound (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a synthetic organic molecule characterized by its unique structural features, which include a piperidine ring substituted with a benzyl group and a sulfonate moiety. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The sulfonate group enhances the solubility and reactivity of the compound, making it suitable for various

The chemical reactivity of (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is primarily influenced by the presence of the sulfonate group, which can participate in nucleophilic substitution reactions. This compound can undergo:

  • Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new derivatives.
  • Deprotonation: Under basic conditions, the compound can lose a proton from the piperidine nitrogen, potentially increasing its nucleophilicity.
  • Reactions with electrophiles: The electron-rich piperidine ring can react with electrophiles, facilitating various coupling reactions.

Compounds similar to (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate have been investigated for their biological properties. Studies suggest that piperidine derivatives possess:

  • Antidepressant activity: Some piperidine compounds are known to interact with neurotransmitter systems, offering potential therapeutic effects in mood disorders.
  • Antinociceptive effects: Research indicates that certain derivatives can modulate pain pathways, providing analgesic properties.
  • Antimicrobial activity: The sulfonate group may enhance the antimicrobial efficacy of the compound against various pathogens.

The synthesis of (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate can be achieved through several methods:

  • Nucleophilic substitution reaction: Starting from a suitable benzylpiperidine precursor, the reaction with 4-methylbenzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane) under basic conditions allows for the formation of the sulfonate ester.
  • Direct alkylation: The piperidine nitrogen can be directly alkylated using methyl iodide or similar alkylating agents to introduce the methyl group onto the piperidine ring before sulfonation.
  • Functional group modifications: Various functional groups on the benzene ring can be introduced through electrophilic aromatic substitution reactions prior to forming the final sulfonate product.

The applications of (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate span several fields:

  • Pharmaceutical development: Due to its potential biological activities, this compound may serve as a lead structure for developing new antidepressants or analgesics.
  • Chemical probes: Its ability to interact with biological targets makes it useful in studying receptor mechanisms or enzyme activities.
  • Synthetic intermediates: The compound can be utilized in further synthetic pathways to create more complex molecules.

Interaction studies involving (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate focus on its binding affinity and activity towards various biological targets:

  • Receptor binding assays: Investigating its interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) can elucidate its potential pharmacological effects.
  • Enzyme inhibition studies: Assessing its capability to inhibit specific enzymes could reveal its therapeutic potential in treating diseases related to those enzymes.

Several compounds share structural similarities with (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate, including:

Compound NameStructural FeaturesUnique Properties
N-benzylpiperidinePiperidine ring with a benzyl substituentKnown for analgesic properties
4-Methylbenzene sulfonamideSulfanilamide structure with a methyl groupAntimicrobial activity
(1-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methanolPiperidine derivative with trifluoromethyl substituentPotential anti-inflammatory effects
N-(2-(methylthio)phenyl)piperidin-4-aminesPiperidine ring substituted with methylthio and phenylExhibits neuroprotective activity

Uniqueness

The uniqueness of (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate lies in its specific combination of a benzyl group and a sulfonate moiety on a piperidine scaffold, which may confer distinct pharmacological activities not observed in other similar compounds. Its potential interactions within biological systems could lead to novel therapeutic applications that are still under exploration.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

359.15551483 g/mol

Monoisotopic Mass

359.15551483 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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